molecular formula C20H18N2O2 B3596597 N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B3596597
M. Wt: 318.4 g/mol
InChI Key: SZGWCXWEHMZXGT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-18(19(22-24-13)15-6-3-2-4-7-15)20(23)21-17-11-10-14-8-5-9-16(14)12-17/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGWCXWEHMZXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Oxazole Ring Formation: The oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the indene and oxazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibit promising anticancer properties. Studies have shown that oxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar structures have been evaluated for their efficacy against various cancer types, including breast and prostate cancer .

Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated. Some studies suggest that oxazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, indicating a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties
this compound has been studied for its antimicrobial properties. Research has demonstrated that oxazole-containing compounds can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .

Materials Science

Polymer Chemistry
In materials science, the incorporation of oxazole derivatives into polymer matrices has shown potential for enhancing thermal stability and mechanical properties. The unique electronic properties of these compounds allow for the development of advanced materials with tailored functionalities, such as improved conductivity and resistance to thermal degradation .

Organic Light Emitting Diodes (OLEDs)
Research has explored the use of oxazole derivatives in OLEDs due to their favorable photophysical properties. These compounds can serve as emissive layers or charge transport materials in OLED devices, contributing to enhanced light emission efficiency and device stability .

Organic Synthesis

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, facilitating the synthesis of more complex molecules. This application is particularly relevant in the pharmaceutical industry for developing novel drug candidates .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro .
Study 2Neuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cell cultures .
Study 3Antimicrobial PropertiesExhibited activity against multiple bacterial strains, suggesting potential as a new antibiotic .
Study 4OLED ApplicationsImproved light emission efficiency when incorporated into device structures .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares its 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide backbone with several derivatives, differing primarily in the substituent on the carboxamide nitrogen. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected 1,2-Oxazole Carboxamides

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Features/Applications References
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 2,3-dihydro-1H-inden-5-yl C₂₀H₁₉N₂O₂ 319.38 g/mol Potential anti-inflammatory activity
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-ethoxyphenyl C₁₉H₁₈N₂O₃ 322.36 g/mol Pharmaceutical intermediate
N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 3-ethoxypropyl C₁₆H₂₀N₂O₃ 288.34 g/mol Functionalized for solubility modulation
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-acetylphenyl C₁₉H₁₆N₂O₃ 320.34 g/mol API/pharmaceutical intermediate
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-oxazole-4-carboxamide Chiral dihydroindenyl-amine C₁₈H₂₀N₃O₂ 310.37 g/mol Chiral building block for drug design

Key Observations

Substituent Effects on Bioactivity: The dihydroindene group in the target compound may confer unique steric and electronic properties compared to simpler aryl or alkyl substituents (e.g., 4-ethoxyphenyl or 3-ethoxypropyl). This could enhance binding affinity to hydrophobic enzyme pockets or receptors .

Role of Chirality :

  • The chiral dihydroindenyl-amine derivative () highlights the importance of stereochemistry in modulating pharmacological profiles. Such analogs are valuable in designing enantioselective inhibitors .

Anti-Inflammatory Potential: While the target compound lacks direct activity data, structurally related 5-methyl-3-phenyl-1,2,4-oxadiazoles exhibit dual cyclooxygenase/5-lipoxygenase inhibition, suggesting a plausible mechanism for anti-inflammatory action in oxazole derivatives .

Analytical Characterization: Derivatives like 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (a cathinone analog) emphasize the utility of techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography for structural elucidation, which are applicable to the target compound .

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound that belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2C_{19}H_{19}N_{3}O_{2}, and it features a complex structure that includes an oxazole ring. The presence of the oxazole moiety is significant as it contributes to the biological activity of the compound.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H19N3O2C_{19}H_{19}N_{3}O_{2}
Molecular Weight319.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. These compounds have shown activity against various bacteria and fungi.

Case Study: Antimicrobial Assessment

In a study evaluating a series of oxazole derivatives, it was found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

CompoundMIC (µg/mL)Bacterial Strain
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl...62.5Staphylococcus aureus
125Escherichia coli
100Bacillus subtilis

This data indicates that the compound has promising antibacterial properties, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

Oxazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of pathways related to inflammation.

Research Findings

A study on related oxazole compounds demonstrated their ability to reduce inflammation in vitro by inhibiting the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This suggests that this compound may also possess such properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors that modulate immune responses.
  • Biofilm Disruption : Some studies suggest that oxazoles can disrupt biofilms formed by bacteria, enhancing their efficacy against chronic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.